molecular formula C10H20O2 B8571749 2-Butoxycyclohexanol

2-Butoxycyclohexanol

Cat. No. B8571749
M. Wt: 172.26 g/mol
InChI Key: VOSLOTNIIUSTIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butoxycyclohexanol is a useful research compound. Its molecular formula is C10H20O2 and its molecular weight is 172.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Butoxycyclohexanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butoxycyclohexanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

2-butoxycyclohexan-1-ol

InChI

InChI=1S/C10H20O2/c1-2-3-8-12-10-7-5-4-6-9(10)11/h9-11H,2-8H2,1H3

InChI Key

VOSLOTNIIUSTIA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1CCCCC1O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cyclohexene (0.05 mole; 4.1 g) and MoO2(acac)2 (0.5 mmol; 162 mg) were dissolved in anhydrous 1-butanol (30 ml). There was then added one spatulaful of dry mole sieve (4 Å) followed by heating to 60° C. There was added 0.08 ml of BF3 etherate (≈0.5 mmol) followed by the dropwise addition of anhydrous tert-butyl hydroperoxide (0.06 mole; 3M in decane, 20 ml) in 30 minutes. The mixture was allowed to afterreact for 16 hours. The product then was further treated as described in Example 1. According to GC analysis, the 2-butoxy-cyclohexanol yield was 53% of theoretical, relative to cyclohexene.
Quantity
4.1 g
Type
reactant
Reaction Step One
[Compound]
Name
MoO2(acac)2
Quantity
162 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0.08 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.